molecular formula C11H21BS B045033 9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]- CAS No. 113055-83-7

9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-

Cat. No. B045033
M. Wt: 196.17 g/mol
InChI Key: FHIKLALVKYPBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-, also known as SIBB, is a chemical compound that has gained attention in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]- is not fully understood, but it is believed to act as a Lewis acid catalyst in organic reactions. It has also been shown to reduce certain organic compounds through a boron-mediated mechanism.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-. However, it has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective reagent in chemical synthesis.

Advantages And Limitations For Lab Experiments

9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]- has several advantages for use in lab experiments, including its high stability, low toxicity, and ability to act as a reducing agent and Lewis acid catalyst. However, it also has limitations, such as its sensitivity to air and moisture, which can affect its reactivity and yield.

Future Directions

There are several potential future directions for research on 9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-. One area of interest is its potential as a catalyst in asymmetric synthesis reactions, which could lead to the development of new drugs and materials. Another area of interest is its use in the synthesis of boron-containing compounds for use in materials science and drug discovery. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of 9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-.
Conclusion
In conclusion, 9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]- is a unique chemical compound with potential applications in a variety of scientific research areas, including organic synthesis, materials science, and drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper, highlighting its potential as a valuable reagent in chemical synthesis.

Synthesis Methods

9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]- can be synthesized through a variety of methods, including the reaction of 9-borabicyclo[3.3.1]nonane with isopropyl mercaptan, or the reaction of 9-borabicyclo[3.3.1]nonane with isopropyl alcohol and hydrogen sulfide. The latter method is preferred due to its higher yield and lower cost.

Scientific Research Applications

9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]- has been used in a variety of scientific research applications, including as a catalyst in organic synthesis reactions, as a reducing agent in organic chemistry, and as a ligand in transition metal catalysis. It has also been used as a reagent in the synthesis of novel boron-containing compounds, which have potential applications in materials science and drug discovery.

properties

CAS RN

113055-83-7

Product Name

9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-

Molecular Formula

C11H21BS

Molecular Weight

196.17 g/mol

IUPAC Name

9-propan-2-ylsulfanyl-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C11H21BS/c1-9(2)13-12-10-5-3-6-11(12)8-4-7-10/h9-11H,3-8H2,1-2H3

InChI Key

FHIKLALVKYPBDK-UHFFFAOYSA-N

SMILES

B1(C2CCCC1CCC2)SC(C)C

Canonical SMILES

B1(C2CCCC1CCC2)SC(C)C

synonyms

9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-

Origin of Product

United States

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